- Azapropellanes as phase-transfer catalyst. 4. Conformational stabilities of substituted azapropellanes: 2-methyl-1-azoniatricyclo[4.4.4.01,6]tetradecane salts, Journal of Organic Chemistry, 1982, 47(19), 3777-9
Cas no 928-50-7 (4-Pentenyl Chloride)
4-Pentenyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Pentene, 5-chloro-
- 5-CHLORO-1-PENTENE
- 5-Chloropent-1-ene
- 1-Pentene,5-chloro
- 4-pentenyl chloride
- 5-chloro-pent-1-ene
- 5-chloropentene
- 5-Chlor-pent-1-en
- 5-Chloro-1-pentene (ACI)
- 1-Chloro-4-pentene
- MFCD00039389
- AKOS011896934
- SCHEMBL445546
- CS-0187136
- EN300-172719
- O11411
- DTXSID60335143
- DTXCID10286232
- AS-50224
- 928-50-7
- SY115227
- C5H9Cl
- 4-Pentenyl Chloride
-
- MDL: MFCD00039389
- Inchi: 1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2
- InChI Key: UPOBJNRMUDPATE-UHFFFAOYSA-N
- SMILES: ClCCCC=C
Computed Properties
- Exact Mass: 104.03900
- Monoisotopic Mass: 104.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 3
- Complexity: 32.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 2.3
Experimental Properties
- Density: 0.9125 g/cm3 (20 ºC)
- Boiling Point: 105 ºC
- Flash Point: 7.3±6.2 ºC,
- Refractive Index: 1.4322 (20 ºC)
- Solubility: Very slightly soluble (0.35 g/l) (25 º C),
- PSA: 0.00000
- LogP: 2.19140
4-Pentenyl Chloride Customs Data
- HS CODE:2903299090
- Customs Data:
China Customs Code:
2903299090Overview:
HS: 2903299090. Unsaturated chlorinated derivatives of other acyclic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903299090 other unsaturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Pentenyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG095-1g |
4-Pentenyl Chloride |
928-50-7 | 97% | 1g |
122CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG095-5g |
4-Pentenyl Chloride |
928-50-7 | 97% | 5g |
162.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG095-200mg |
4-Pentenyl Chloride |
928-50-7 | 97% | 200mg |
57CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG095-20g |
4-Pentenyl Chloride |
928-50-7 | 97% | 20g |
534.0CNY | 2021-07-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C896112-10g |
5-Chloropent-1-ene |
928-50-7 | 97% | 10g |
656.10 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1189334-25g |
5-Chloro-1-pentene |
928-50-7 | 95% | 25g |
$150 | 2023-08-31 | |
| TRC | P676900-500mg |
4-Pentenyl Chloride |
928-50-7 | 500mg |
$87.00 | 2023-05-17 | ||
| TRC | P676900-1g |
4-Pentenyl Chloride |
928-50-7 | 1g |
$98.00 | 2023-05-17 | ||
| TRC | P676900-5g |
4-Pentenyl Chloride |
928-50-7 | 5g |
$138.00 | 2023-05-17 | ||
| Enamine | EN300-172719-0.05g |
5-chloropent-1-ene |
928-50-7 | 95% | 0.05g |
$19.0 | 2023-09-20 |
4-Pentenyl Chloride Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes, Journal of Materials Chemistry, 2011, 21(9), 3030-3036
Production Method 5
1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C
1.3 Reagents: Potassium sodium tartrate , Water ; 0 °C; 30 min, 0 °C
- α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates, Journal of the American Chemical Society, 2010, 132(32), 10961-10963
Production Method 6
- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids, Bulletin de la Societe Chimique de France, 1985, (5), 837-43
Production Method 7
Production Method 8
- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals, Journal of the Chemical Society, 1998, (6), 1423-1429
Production Method 9
- Electrophilic additions to ω-methoxyolefins, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68
Production Method 10
- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation, New Journal of Chemistry, 2021, 45(14), 6220-6230
Production Method 11
- Green, Multi-Gram One-Step Synthesis of Core-Shell Nanocomposites in Water and Their Catalytic Application to Chemoselective Hydrogenations, Chemistry - A European Journal, 2016, 22(50), 17962-17966
Production Method 12
Production Method 13
Production Method 14
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
- Ni-Catalyzed carboxylation of aziridines en route to β-amino acids, Journal of the American Chemical Society, 2021, 143(13), 4949-4954
Production Method 15
1.2 Reagents: Thionyl chloride ; overnight, rt
1.3 Reagents: Water ; 0 °C
- Ni-Catalyzed carboxylation of aziridines en route to β-amino acids, Journal of the American Chemical Society, 2021, 143(13), 4949-4954
Production Method 16
Production Method 17
Production Method 18
1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C
- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes, Journal of Materials Chemistry, 2011, 21(9), 3030-3036
Production Method 19
- Synthesis of alkenes by elimination reactions, Science of Synthesis, 2010, 47, 771-881
Production Method 20
- Synthesis of alkenes by elimination reactions, Science of Synthesis, 2010, 47, 771-881
Production Method 21
- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids, Bulletin de la Societe Chimique de France, 1985, (5), 837-43
Production Method 22
Production Method 23
- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals, Journal of the Chemical Society, 1998, (6), 1423-1429
Production Method 24
- Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes, Japan, , ,
Production Method 25
- Preparation of ω-halo-1-alkenes from α,ω-dihaloalkanes, Japan, , ,
Production Method 26
- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol, Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307
Production Method 27
- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol, Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307
Production Method 28
- Controlled chlorination of hydrocarbons. III. Chlorination of olefins in the gas phase, Bulletin de la Societe Chimique de France, 1974, 661, 661-6
Production Method 29
- Electrophilic additions to ω-methoxyolefins, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68
Production Method 30
- Reaction of allyl halides with diazomethane using copper salt catalysis, Chemische Berichte, 1966, 99(9), 2855-68
Production Method 31
- Reaction of allyl halides with diazomethane using copper salt catalysis, Chemische Berichte, 1966, 99(9), 2855-68
Production Method 32
- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation, New Journal of Chemistry, 2021, 45(14), 6220-6230
4-Pentenyl Chloride Raw materials
4-Pentenyl Chloride Preparation Products
4-Pentenyl Chloride Suppliers
4-Pentenyl Chloride Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-Pentenyl Chloride
Introduction to 4-Pentenyl Chloride (CAS No. 928-50-7)
4-Pentenyl Chloride, identified by the chemical compound code CAS No. 928-50-7, is a significant organic chemical intermediate widely utilized in pharmaceutical synthesis, flavor and fragrance production, and specialty chemical manufacturing. This compound, characterized by its five-carbon alkenyl backbone with a chlorine substituent at the fourth carbon position, exhibits unique reactivity that makes it invaluable in synthetic chemistry. Its molecular structure, C₅H₉Cl, imparts both versatility and functional adaptability, enabling its application across diverse industrial and research domains.
The utility of 4-Pentenyl Chloride stems from its ability to participate in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and polymerization processes. In pharmaceutical research, this compound serves as a precursor for synthesizing complex molecules such as terpenoids and heterocyclic derivatives. Recent advancements in medicinal chemistry have highlighted its role in developing novel therapeutic agents targeting neurological disorders and infectious diseases. For instance, studies have demonstrated its potential in constructing bioactive scaffolds that mimic natural products with high pharmacological efficacy.
In the realm of flavor and fragrance chemistry, 4-Pentenyl Chloride is prized for its contribution to creating fruity and floral aroma profiles. Its alkenyl group facilitates the formation of enantiomerically pure compounds through stereoselective reactions, which are critical for developing high-quality perfumes and food additives. The compound’s chloro functionality further enhances its synthetic value by enabling selective modifications at different positions along the carbon chain. This dual reactivity has been leveraged in producing fine chemicals that meet stringent industry standards.
From an industrial perspective, 4-Pentenyl Chloride finds applications in the production of polymers and coatings where its unsaturated structure allows for cross-linking reactions that improve material durability. Emerging research also explores its use in biodegradable plastics, aligning with global sustainability goals. The compound’s compatibility with green chemistry principles has spurred interest in optimizing its synthesis pathways to minimize environmental impact while maintaining high yield and purity.
Recent breakthroughs in catalytic chemistry have further expanded the synthetic possibilities of 4-Pentenyl Chloride. Transition metal-catalyzed reactions now enable more efficient transformations, reducing reliance on harsh conditions traditionally required for chlorinated alkenes. Such innovations not only enhance cost-effectiveness but also contribute to safer laboratory practices. Researchers are particularly excited about applying these methods to large-scale manufacturing processes where precision and scalability are paramount.
The intersection of 4-Pentenyl Chloride with computational chemistry has also yielded significant insights into molecular interactions. High-throughput virtual screening techniques now allow scientists to predict how this compound behaves within biological systems before conducting wet-lab experiments. This predictive power accelerates drug discovery pipelines by filtering out non-viable candidates early on. Collaborative efforts between academia and industry have produced databases detailing 4-Pentenyl Chloride’s reactivity patterns across various substrates, fostering knowledge sharing among researchers worldwide.
As regulatory frameworks evolve to reflect new scientific understanding, the handling of 4-Pentenyl Chloride continues to be refined for safety without compromising its industrial relevance. Manufacturers adhere to strict quality control measures to ensure consistency across batches while minimizing waste through closed-loop processes. The compound’s role as a building block remains indispensable despite ongoing debates about alternative synthetic routes that might offer greener alternatives without sacrificing performance.
In conclusion,4-Pentenyl Chloride (CAS No. 928-50-7) stands as a cornerstone of modern organic synthesis with far-reaching implications across multiple sectors including medicine,flavor & fragrance, polymers,and sustainable materials development . Its unique structural features coupled with recent advances in synthetic methodologies ensure its continued prominence in both research laboratoriesand industrial applications . As science progresses,this versatile chemical will undoubtedly play an even greater part shaping future innovations
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